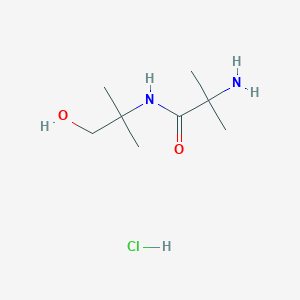
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride
Descripción general
Descripción
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride, commonly referred to as a derivative of amino alcohols, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amine and hydroxyl functional group, contributing to its diverse pharmacological properties. This article aims to explore the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects.
The molecular formula of this compound is with a molecular weight of approximately 210.70 g/mol. The compound is soluble in water due to the presence of the hydroxyl group, which enhances its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₉ClN₂O₂ |
| Molecular Weight | 210.70 g/mol |
| Solubility | Soluble in water |
| Structure | Contains amine and hydroxyl groups |
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of related compounds, it was found that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 10 μM against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. This suggests that modifications in the hydroxyl and amine groups can enhance the compound's efficacy against resistant pathogens .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of the hydroxyl group, which can interact with inflammatory pathways. Research indicates that similar compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Table 2: Anti-inflammatory Activity
| Cytokine | Effect | Concentration (μM) |
|---|---|---|
| IL-6 | Inhibition | 5 |
| TNF-alpha | Inhibition | 10 |
Therapeutic Potential
Given its biological activity profile, this compound may have therapeutic applications in treating infections and inflammatory diseases. The modulation of immune responses and direct antimicrobial activity positions this compound as a candidate for further pharmacological development.
Research Findings
In vitro studies have demonstrated that compounds with similar structures can modulate immune cell activity by enhancing macrophage phagocytosis and altering cytokine production profiles. This indicates a multifaceted role in immune regulation .
Propiedades
IUPAC Name |
2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-7(2,5-11)10-6(12)8(3,4)9;/h11H,5,9H2,1-4H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZVKKSCAYOGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















